Ammonium tetraborate tetrahydrate

Description

Molecular Composition and Stoichiometric Formulation

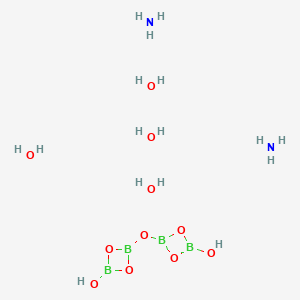

The molecular composition of ammonium tetraborate tetrahydrate follows the stoichiometric formula (NH₄)₂B₄O₇·4H₂O, representing a complex ionic compound with a molecular weight of 263.38 grams per mole. The compound consists of two ammonium cations (NH₄⁺), one tetraborate anion (B₄O₇²⁻), and four water molecules of crystallization. The tetraborate anion forms the central structural unit, composed of four boron atoms coordinated with seven oxygen atoms in a specific geometric arrangement.

The boron-oxygen framework within the tetraborate anion exhibits a complex three-dimensional structure where boron atoms adopt both triangular and tetrahedral coordination geometries. This structural diversity arises from the ability of boron to form either three or four bonds with oxygen atoms, creating a polyhedral network that contributes to the compound's stability. The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry nomenclature, is azane; 2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane; tetrahydrate.

The elemental composition analysis reveals that the compound contains 3.04% nitrogen, 17.33% boron, 10.29% hydrogen, and 69.34% oxygen by mass. The presence of four water molecules per formula unit significantly influences both the physical properties and crystallographic characteristics of the compound. These water molecules are not merely trapped within the crystal lattice but form integral parts of the hydrogen bonding network that stabilizes the overall crystal structure.

Properties

IUPAC Name |

azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4H2O7.2H3N.4H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;;;;;/h5-6H;2*1H3;4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNWNKFWDJRMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(O1)OB2OB(O2)O)O.N.N.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H16N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657522 | |

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12228-87-4 | |

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium tetraborate tetrahydrate can be synthesized through the reaction between boric acid (H₃BO₃) and ammonium hydroxide (NH₄OH). The chemical equation for this reaction is: [ 4H₃BO₃ + 2NH₄OH \rightarrow (NH₄)₂B₄O₇ + 7H₂O ] For the preparation of 100 grams of this compound, 106.45 grams of 25% ammonia and 93.91 grams of boric acid are required. The hot acid is added to a flask, followed by the gradual addition of the ammonium compound with stirring until the reaction ceases .

Industrial Production Methods: In industrial settings, this compound is produced by crystallizing it from an aqueous solution of boric acid and ammonia. The solution is maintained at a specific B₂O₃ to NH₄₂O ratio to ensure the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Ammonium tetraborate tetrahydrate undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, it can hydrolyze to form boric acid and ammonium hydroxide.

Dehydration: Upon heating, it loses water molecules to form anhydrous ammonium tetraborate.

Complex Formation: It can form complexes with various metal ions.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.

Dehydration: Heating is required to remove water molecules.

Complex Formation: Metal salts are used as reagents, and the reactions typically occur in aqueous solutions.

Major Products Formed:

Hydrolysis: Boric acid and ammonium hydroxide.

Dehydration: Anhydrous ammonium tetraborate.

Complex Formation: Metal-borate complexes.

Scientific Research Applications

Chemical Applications

Ammonium tetraborate tetrahydrate serves as a crucial boron source in various chemical reactions, particularly in the synthesis of boron-containing compounds. It is employed in analytical chemistry as a reagent for the determination of boron content in samples. The compound's ability to form stable tetrahydrate crystals makes it suitable for specific industrial applications.

Biological Applications

In biological research, this compound is utilized in the preparation of biological buffers and as a preservative. Its antioxidant properties have been studied extensively, demonstrating significant activity against oxidative stress at lower concentrations. Additionally, it has shown potential antimicrobial effects, inhibiting the growth of various bacteria and fungi, which could be beneficial in medical and agricultural contexts.

Industrial Applications

The industrial applications of this compound are broad, including its use in:

- Glass and Ceramics Production : It enhances the physical properties of glass and ceramics.

- Flame Retardants : The compound acts as a flame retardant in various materials.

- Agriculture : It serves as a micronutrient source for plants, promoting healthy growth and acting as a buffering agent for herbicides.

Case Study 1: Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. In vitro studies indicated that various concentrations (1.25 to 1280 µg/ml) exhibited significant antioxidant activity without mutagenic effects. This suggests potential applications in pharmaceuticals aimed at reducing oxidative stress-related damage.

Case Study 2: Antimicrobial Activity

Research has demonstrated that this compound can inhibit biofilm formation by bacterial pathogens. The minimum inhibitory concentration method revealed effective inhibition against bacteria isolated from clinical samples. Notably, at concentrations as low as 1 µg/L, the compound was found to be non-toxic to fibroblast cells, indicating its safety for potential medical applications.

Case Study 3: Polysilicon Film Doping

This compound has been studied for its effects on the structure and doping of polysilicon films used in solar cell production. It enhances the average grain size of boron-doped polysilicon films through its interaction with the crystallization process. This application is particularly relevant due to the increasing demand for efficient solar energy technologies .

Mechanism of Action

The mechanism by which ammonium tetraborate tetrahydrate exerts its effects depends on its application:

Boron Source: It provides boron ions, which participate in various chemical reactions.

Buffer Preparation: It helps maintain the pH of biological solutions.

Flame Retardant: It forms a protective layer on materials, preventing combustion.

Comparison with Similar Compounds

Potassium Tetraborate Tetrahydrate (K₂B₄O₇·4H₂O)

- Structural and Thermal Properties : Potassium tetraborate tetrahydrate shares a similar tetrahydrate structure with ATB but substitutes ammonium with potassium. This cation difference alters its thermal stability; its decomposition to anhydrous potassium tetraborate involves complex kinetics with activation energies varying between 68–115 kJ/mol , depending on the analytical method .

- Applications: Used in crystal growth studies, where induction periods (nucleation rate indicators) are inversely proportional to supersaturation levels .

Sodium Tetraborate Decahydrate (Borax, Na₂B₄O₇·10H₂O)

- Functionality : Sodium tetraborate decahydrate is a benchmark borate in detergents, biocides, and metallurgy. It contains more water molecules (10 vs. 4 in ATB), making it less thermally stable but more soluble in aqueous media .

- Performance in Composites : In ceramizable silicone rubber, sodium tetraborate underperforms compared to zinc borate, with 42% lower tensile strength than composites using ATB derivatives .

Ammonium Pentaborate Tetrahydrate ((NH₄)₂B₁₀O₁₆·4H₂O)

- Composition : With a higher boron content (molecular weight 528.45 g/mol ), ammonium pentaborate is structurally distinct, forming layered crystals. It is soluble only in water, limiting its use in organic matrices .

- Electrical Properties : In silicone rubber composites, ammonium pentaborate exhibits lower volume resistivity (7.9×10¹⁴ Ω) compared to zinc borate but outperforms sodium tetraborate .

Lithium and Calcium Tetraborate Hydrates

- Lithium Tetraborate : Used in glass and ceramic industries for its low thermal expansion. Unlike ATB, lithium variants are less compatible with biological systems due to lithium ion toxicity .

- Calcium Tetraborate : Forms stable ceramics (e.g., α-CaB₄O₇) when synthesized with ATB, highlighting ATB’s role as a boron precursor in high-temperature processes .

Key Comparative Data

Biological Activity

Ammonium tetraborate tetrahydrate is a boron-containing compound that has garnered attention for its diverse biological activities. This article explores its antioxidant properties, antimicrobial effects, and potential applications in agriculture and other fields, supported by data tables and research findings.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of ammonium tetraborate. In an in vitro study, various concentrations of ammonium tetraborate (ranging from 1.25 to 1280 µg/ml) were administered to human whole blood cultures. The results indicated that:

- Non-mutagenic Effects : All tested concentrations did not exhibit mutagenic properties.

- Antioxidant Activity : Significant antioxidant activity was observed at lower concentrations, while total oxidative stress levels remained unchanged across all concentrations tested .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent . Studies indicate that boron compounds can inhibit the growth of certain bacteria and fungi. Specific findings include:

- Inhibition of Biofilm Formation : Research on various boron derivatives, including ammonium tetraborate, demonstrated significant antibacterial activity against biofilm-forming pathogens. The minimum inhibitory concentration (MIC) method revealed effective inhibition against bacteria isolated from blood cultures .

- Cytotoxicity Studies : At concentrations as low as 1 µg/L, ammonium tetraborate was found to be non-toxic to fibroblast cells, suggesting its safety for potential applications in medical and agricultural settings .

Agricultural Applications

This compound serves as a vital micronutrient in agriculture. Its role includes:

- Nutrient Source : It provides essential boron to plants, promoting growth and health.

- Buffering Agent : The compound's buffering capacity can enhance the effectiveness of herbicides by maintaining optimal pH levels for their activity.

Comparative Analysis of Boron Compounds

Below is a comparison table highlighting the unique properties of this compound relative to other boron-containing compounds:

| Compound Name | Molecular Formula | Key Properties | Unique Features |

|---|---|---|---|

| This compound | Colorless crystals; soluble in water | Acts as both a nutrient and buffering agent | |

| Sodium Tetraborate Decahydrate | Soluble; used as a cleaning agent | More commonly used in household products | |

| Potassium Tetraborate Tetrahydrate | Alkaline; excellent buffering properties | Higher solubility compared to sodium borate | |

| Boric Acid | Weak acid; used as an antiseptic | Primarily used for its antibacterial properties |

Case Studies

- Antioxidant Study : A study conducted on the antioxidant effects of ammonium tetraborate indicated that it could significantly reduce oxidative stress markers in vitro, suggesting therapeutic potential for diseases linked to oxidative damage .

- Agricultural Impact : Field trials using ammonium tetraborate as a micronutrient showed improved plant growth metrics compared to controls without boron supplementation. This underscores its role in enhancing agricultural productivity.

Q & A

Q. What are the standard synthetic routes and characterization methods for ammonium tetraborate tetrahydrate?

this compound ((NH₄)₂B₄O₇·4H₂O) is typically synthesized via high-temperature solid-state reactions. For example, a mixture of ammonium salts and boron oxide precursors is heated to ~840°C to ensure phase purity . Characterization involves:

Q. How does solubility in aqueous systems impact experimental design?

The compound is sparingly soluble in water (~167 g/L at 20°C), requiring controlled dissolution kinetics for homogeneous solution preparation. Pre-dissolution in warm water (50–60°C) with stirring is recommended to avoid localized supersaturation, which can lead to precipitation artifacts .

Q. What are the critical storage and handling considerations for this compound?

- Store in airtight containers to prevent hydration/dehydration cycles, which alter crystallinity.

- Avoid exposure to acidic vapors (e.g., HCl), as they may induce decomposition into ammonium chloride and boric acid .

- Use desiccants in storage environments to maintain tetrahydrate stability .

Advanced Research Questions

Q. How does this compound enhance boron doping efficiency in semiconductor applications?

In polysilicon film doping, the compound releases boron uniformly at lower temperatures (~900°C) compared to traditional sources like B₂O₃. This reduces the formation of boron-rich surface layers and improves carrier concentration uniformity. Key parameters:

Q. What experimental strategies mitigate phase impurities in borate-based syntheses?

Phase purity challenges (e.g., unwanted CaB₂O₄ or Ca₂B₆O₁₁ in calcium borate systems) are addressed by:

- Adding 2–5 wt% excess B₂O₃ to compensate for boron volatility at high temperatures.

- Multi-step calcination (e.g., 600°C pre-treatment followed by 840°C final heating) to ensure complete reaction .

Q. How can boron release kinetics be quantified and optimized for catalytic or materials synthesis?

- Thermogravimetric analysis (TGA) tracks decomposition steps: dehydration (~87°C) followed by borate network breakdown (>200°C) .

- ICP-OES measures boron concentration in post-reaction solutions to calculate release efficiency.

- Kinetic models (e.g., Avrami-Erofeev) correlate annealing time/temperature with dopant activation energy .

Q. What analytical methods resolve contradictions in reported thermal stability data?

Discrepancies in decomposition temperatures (e.g., 87°C vs. >200°C) arise from differing hydration states or impurities. Resolve via:

- Differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to dehydration and decomposition.

- In-situ XRD under controlled humidity to monitor structural transitions .

Methodological Tables

| Parameter | Optimal Conditions | References |

|---|---|---|

| Synthesis Temperature | 840°C (solid-state reaction) | |

| Solubility in Water | 167 g/L at 20°C | |

| Dehydration Onset | ~87°C | |

| Doping Annealing Time | 30–60 min (polysilicon films) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.